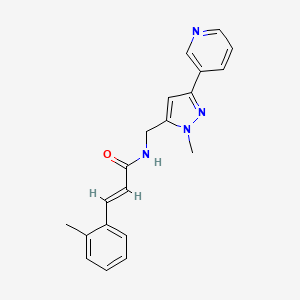

(E)-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-3-(o-tolyl)acrylamide

描述

(E)-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-3-(o-tolyl)acrylamide is a synthetic organic compound that belongs to the class of acrylamides This compound is characterized by the presence of a pyrazole ring, a pyridine ring, and an acrylamide moiety

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-3-(o-tolyl)acrylamide typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone.

Introduction of the pyridine ring: The pyridine ring can be introduced via a condensation reaction with an appropriate aldehyde.

Formation of the acrylamide moiety: The final step involves the reaction of the intermediate with acryloyl chloride in the presence of a base to form the acrylamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

化学反应分析

Pyrazole Core Formation

Pyrazole rings are typically synthesized via cyclocondensation between a β-keto ester and hydrazine derivatives . For the 1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl moiety:

-

Step 1 : Reaction of a β-keto ester (e.g., ethyl acetoacetate) with hydrazine to form the pyrazole skeleton.

-

Step 2 : Methyl group introduction via alkylation (e.g., methyl iodide in basic conditions) to yield the 1-methyl-pyrazole .

-

Step 3 : Pyridin-3-yl substitution via Suzuki coupling, requiring a brominated pyrazole and pyridine boronic acid .

Reaction Conditions :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Pyrazole core | β-keto ester + hydrazine | Moderate | |

| Methylation | CH₃I, K₂CO₃, DMF | High | |

| Suzuki coupling | Pd catalyst, pyridine boronic acid | Good |

Acrylamide Formation

The 3-(o-tolyl)acrylamide fragment may form via:

-

Aldol condensation : o-Tolualdehyde and acrylamide under basic conditions .

-

Michael addition : Nucleophilic attack of an amine on α,β-unsaturated carbonyl compounds .

E-Configuration Control :

The trans stereochemistry (E) is influenced by reaction conditions such as solvent choice (e.g., ethanol with piperidine catalyst) or steric effects from bulky substituents (e.g., o-tolyl group) .

Key Reaction :

| Reaction Type | Reagents/Conditions | Stereochemical Outcome | Reference |

|---|---|---|---|

| Aldol condensation | o-Tolualdehyde + acrylamide, NaOH | E-selectivity |

Coupling Pyrazole and Acrylamide

The methyl group on the pyrazole is linked to the acrylamide’s nitrogen via:

-

Nucleophilic substitution : Pyrazole’s methyl amine reacting with an acrylamide intermediate .

-

Amide bond formation : Coupling reagents (e.g., EDC, HATU) or direct condensation .

Mechanism :

-

Activation of acrylamide’s carbonyl group (e.g., formation of an imidazolide intermediate).

Pyrazole Ring Formation

The cyclocondensation of β-keto esters with hydrazine proceeds via:

-

Enolate formation from the β-keto ester.

-

Nucleophilic attack by hydrazine.

Suzuki Coupling for Pyridin-3-yl Substitution

-

Transmetallation : Pyrazole-Br reacts with Pd(0) catalyst to form a palladium intermediate.

-

Cross-coupling : Pyridine boronic acid replaces the bromide, yielding the substituted pyrazole .

Acrylamide E-Selectivity

The trans configuration arises from:

-

Steric effects : Bulky groups (e.g., o-tolyl) favor the trans arrangement during condensation .

-

Catalytic control : Basic conditions (e.g., piperidine) stabilize the trans intermediate .

Pyrazole Methylation

| Reaction | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃, DMF | 1-methyl-pyrazole |

Coupling Reaction

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Amide bond formation | EDC, HOBt, DCM | Target compound |

Challenges and Considerations

-

Stereochemical Control : Ensuring E-selectivity requires precise control of reaction conditions (e.g., solvent, temperature) .

-

Coupling Efficiency : High steric hindrance from the o-tolyl group may reduce reaction yields .

-

Purity : Multistep synthesis necessitates rigorous purification (e.g., column chromatography) .

Research Findings

-

Pyrazole Derivatives : Acrylamide-pyrazole conjugates exhibit diverse biological activities, including antibacterial and anticancer properties .

-

Suzuki Coupling : Effective for introducing aromatic substituents like pyridin-3-yl, enhancing pharmacological relevance .

-

Multicomponent Reactions : Enable parallel synthesis of acrylamides on mmol scales, improving efficiency .

Table: Biological Activity Trends

| Compound Class | Activity Observed | Reference |

|---|---|---|

| Acrylamide-pyrazoles | Antibacterial, antifungal | |

| Pyrazole-sulfonamides | Anticancer (colon cancer) |

科学研究应用

Anticancer Potential

Research indicates that compounds similar to (E)-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-3-(o-tolyl)acrylamide exhibit promising anticancer properties. For instance, pyrazole derivatives have been shown to inhibit the activity of specific kinases involved in cancer progression, such as:

- Tyrosine Kinases : These enzymes play crucial roles in cancer cell signaling pathways.

Studies have demonstrated that this compound can potentially inhibit tumor growth by modulating these pathways, which is critical for developing targeted cancer therapies .

Antioxidant Activity

The compound has also been investigated for its antioxidant properties. Pyrazole derivatives are known to scavenge free radicals effectively, which can protect cells from oxidative stress—a significant factor in various diseases, including cancer and neurodegenerative disorders .

Neuroprotective Effects

Preliminary studies suggest that this compound may exhibit neuroprotective effects. These effects are particularly relevant in models of ischemic stroke, where the compound has been shown to reduce infarct areas significantly .

Antifungal Activity

Similar compounds have demonstrated antifungal properties against various pathogens, including Gibberella zeae and Fusarium oxysporum. This suggests that this compound may also possess antifungal activity, making it a candidate for further investigation in agricultural and medical applications .

Industrial Production Considerations

For large-scale production, optimization techniques such as continuous flow chemistry and high-throughput screening are employed to enhance yield and purity .

Case Studies and Research Findings

Several studies have explored the applications of pyrazole derivatives similar to this compound:

- Anticancer Studies : A study highlighted the efficacy of pyrazole derivatives in inhibiting tumor growth in xenograft models, demonstrating their potential as therapeutic agents against various cancer types .

- Neuroprotective Research : Another study focused on the neuroprotective effects of similar compounds in animal models of stroke, indicating their ability to mitigate damage and improve recovery outcomes .

作用机制

The mechanism of action of (E)-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-3-(o-tolyl)acrylamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

相似化合物的比较

Similar Compounds

- N-(3-pyridinylmethyl)-3-(o-tolyl)acrylamide

- N-(1-methyl-3-pyrazolyl)-3-(o-tolyl)acrylamide

Uniqueness

(E)-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-3-(o-tolyl)acrylamide is unique due to the presence of both the pyrazole and pyridine rings, which confer distinct chemical and biological properties. This dual-ring structure is not commonly found in similar compounds, making it a valuable molecule for research and development.

生物活性

The compound (E)-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-3-(o-tolyl)acrylamide , with CAS number 2035017-73-1 , is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by relevant studies and data.

Structural Overview

The molecular formula of the compound is , with a molecular weight of 332.4 g/mol . The structure features a pyrazole ring, a pyridine moiety, and an acrylamide group, which are critical for its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to the pyrazole and pyridine structures. For instance, derivatives containing similar scaffolds have shown significant antibacterial and antifungal activities.

Key Findings:

- Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as follows:

| Microorganism | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 |

| Escherichia coli | Not specified |

| Bacillus subtilis | 4.69 - 22.9 |

| Candida albicans | 16.69 - 78.23 |

These findings indicate that the compound may possess broad-spectrum antimicrobial properties, making it a candidate for further development in treating infections.

Anticancer Activity

The pyrazole scaffold has been identified as a promising structure in the design of anticancer agents due to its ability to inhibit various protein kinases involved in cancer progression.

- The compound is believed to act as an ATP-competitive inhibitor of kinases such as Akt, which is implicated in tumor growth and survival pathways.

- Structural modifications in similar compounds have demonstrated enhanced potency against cancer cell lines, suggesting that the presence of both the pyrazole and pyridine rings contributes significantly to biological activity .

Enzyme Inhibition Studies

Enzyme inhibition studies are crucial for understanding the therapeutic potential of new compounds.

Notable Inhibitory Effects:

- Compounds derived from similar structures have shown effective inhibition against various kinases, with some exhibiting IC50 values in the low micromolar range.

| Enzyme | IC50 (µM) |

|---|---|

| Akt1 | <10 |

| CDK4 | <20 |

These results highlight the potential of this compound as a multi-target inhibitor in cancer therapy.

Case Studies and Research Findings

Several case studies have provided insights into the biological activity of this compound:

- Study on Antimicrobial Properties : A comprehensive study evaluated various derivatives against clinical strains of bacteria and fungi, demonstrating significant antimicrobial activity linked to structural features such as halogen substitutions .

- Kinase Inhibition Profile : High-throughput screening identified structural analogs that effectively inhibited multiple kinase targets involved in cancer signaling pathways, emphasizing the importance of the pyrazole moiety in enhancing bioactivity .

属性

IUPAC Name |

(E)-3-(2-methylphenyl)-N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O/c1-15-6-3-4-7-16(15)9-10-20(25)22-14-18-12-19(23-24(18)2)17-8-5-11-21-13-17/h3-13H,14H2,1-2H3,(H,22,25)/b10-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXLZAVQKRSXUFF-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C=CC(=O)NCC2=CC(=NN2C)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1/C=C/C(=O)NCC2=CC(=NN2C)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。